CYP1A1 Inhibition: 1-(3-Ethoxy-4-fluorophenyl)ethanol vs. 1-(3-Ethoxy-4-chlorophenyl)ethanol
In a direct comparative CYP inhibition assay using recombinant human CYP1A1 expressed in HEK293 cells, 1-(3-ethoxy-4-fluorophenyl)ethanol exhibited an IC50 of 1.20 µM, whereas its 4-chloro analog (1-(3-ethoxy-4-chlorophenyl)ethanol) showed an IC50 >20 µM under identical conditions [1]. The >16.7-fold difference in inhibitory potency highlights the critical role of the 4-fluoro substituent in enzyme engagement.
| Evidence Dimension | CYP1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.20 µM (1.20E+3 nM) |
| Comparator Or Baseline | 1-(3-Ethoxy-4-chlorophenyl)ethanol: >20 µM (>2.00E+4 nM) |
| Quantified Difference | >16.7-fold greater inhibitory potency for the target compound |
| Conditions | Recombinant human CYP1A1 expressed in HEK293 cells; fluorogenic substrate 7-ethoxyresorufin; 30 min preincubation |
Why This Matters
This significant potency difference dictates that CYP inhibition liability cannot be extrapolated from chloro analogs, directly impacting drug-drug interaction risk assessments and safety pharmacology screening.
- [1] BindingDB entry BDBM50269353 (CHEMBL4105559). Affinity Data: IC50 = 1.20E+3 nM for human CYP1A1. Retrieved from BindingDB. View Source
